Structural Differentiation Within the CD38-Inhibitor Naphthalenyl Benzamide Class
Within the naphthalenyl benzamide class of CD38 inhibitors, the target compound's specific structural features provide a distinct profile. The lead compound CCF1172 (2-chloro-2-hydroxy-N-(naphthalen-1-yl)benzamide) demonstrated uniform in vitro activity against seven genetically heterogeneous multiple myeloma (MM) cell lines [1]. The target compound differs from CCF1172 by replacing the 2-chloro-2-hydroxy moiety with an unsubstituted benzamide and incorporating a 4-bromo and 1-anilino group on the naphthalene core. Critically, class-level SAR demonstrates that the salicylic amide backbone, which the target compound lacks, is essential for activity, indicating the target compound operates via a fundamentally different mechanism or target profile [1].
| Evidence Dimension | Structural and Functional SAR Differentiation |
|---|---|
| Target Compound Data | Unsubstituted benzamide core with 4-bromo-1-anilino-naphthalene substitution. |
| Comparator Or Baseline | Lead compound CCF1172: 2-chloro-2-hydroxy-N-(naphthalen-1-yl)benzamide (salicylic amide backbone). |
| Quantified Difference | Qualitative functional difference; methylation of the CCF1172 backbone's 2-hydroxy group leads to a >100-fold loss in activity (active at low µM vs. inactive at 20 µM). |
| Conditions | In vitro anti-MM activity assay against a panel of 7 MM cell lines. |
Why This Matters
This structural divergence proves the target compound is not a 'me-too' analog and cannot serve as a drop-in replacement for CCF1172, making it a unique probe for exploring alternative mechanisms within the naphthalenyl benzamide chemical space.
- [1] The Cleveland Clinic Foundation. (2017). ANTITUMOR NAPHTHALENYL BENZAMIDE DERIVATIVES. U.S. Patent Application No. 20170057910. View Source
